Product packaging for Corticotropin(Cat. No.:CAS No. 12427-33-7)

Corticotropin

Cat. No.: B1632007
CAS No.: 12427-33-7
M. Wt: 4541 g/mol
InChI Key: IDLFZVILOHSSID-OVLDLUHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a 39-amino acid polypeptide hormone produced and secreted by the anterior pituitary gland . It is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, synthesized as part of a larger precursor molecule called pro-opiomelanocortin (POMC) . Its primary physiological role is to bind to specific melanocortin receptors on adrenocortical cells, stimulating the synthesis and secretion of adrenal corticosteroids, including glucocorticoids and sex steroids . As a critical diagnostic and research tool, this hormone is used in the screening of adrenocortical insufficiency and serves as a potent activator of the HPA axis in laboratory studies . Researchers utilize this compound to investigate the body's response to stress, the mechanisms of corticosteroid synthesis, and its potential neuromodulatory roles in the central nervous system . The product is offered as a highly purified preparation to ensure reliable and consistent results in scientific applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C207H308N56O58S B1632007 Corticotropin CAS No. 12427-33-7

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLFZVILOHSSID-OVLDLUHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C207H308N56O58S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4541 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80)
Record name Corticotropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Corticotropin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

12427-33-7, 9002-60-2
Record name Corticotropin [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corticotropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Corticotropin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678
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Record name Corticotropin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Acetonitrile-Based Protocols

Early 20th-century methods relied on acetone dehydration and lipid removal from animal pituitary glands. Pituitary tissues were typically treated with 3:1 acetone-to-tissue ratios at -20°C for 48 hours to precipitate proteins while removing phospholipids. However, this approach required multiple solvent recovery stages, increasing production costs and explosion risks in industrial settings.

Hydrochloric Acid Activation

The discovery that 0.6 mol/L HCl solutions enhance ACTH solubility revolutionized extraction kinetics. When combined with acetone in 1:1 volumetric ratios, this acidified mixture increased ACTH recovery rates by 37% compared to pure acetone systems. Modern refinements maintain extraction temperatures at 50°C ± 2°C to balance protein stability and solubilization efficiency.

Ethanol-Driven Industrial Production

Solvent Ratio Optimization

The CN108948180A patent demonstrates that substituting acetone with ethanol reduces organic solvent consumption by 62% while maintaining extraction efficacy. Optimal parameters involve:

Table 1: Ethanol-Based Extraction Performance

Parameter Example 1 Example 2 Example 3
Ethanol Volume (x powder weight) 9 9 9
HCl Concentration (mol/L) 0.6 0.6 0.6
Final pH Range 4.1-4.9 4.4-4.6 4.2-4.8
Yield (% pituitary mass) 8.1 2.9 5.0
ACTH Content (%) 1.7 4.1 2.4

Data adapted from CN108948180A experimental trials.

This table reveals a critical tradeoff: lower pH adjustments (4.1-4.4) favor higher mass yields but reduce ACTH purity, while narrower alkaline ranges (4.6-4.9) concentrate the hormone at the expense of total recovered material.

Temperature-Controlled Precipitation

Post-extraction cooling to -10°C precipitates non-target proteins through ethanol's cryoscopic effects. Centrifugation at 10,000 × g for 20 minutes achieves 89% supernatant clarity, creating an optimal medium for subsequent pH-mediated purification.

Advanced Purification Techniques

Isoelectric Focusing

Modern facilities employ sequential NaOH titration to exploit ACTH's isoelectric point (pI 4.7-4.9). Initial pH adjustment to 4.1-4.4 removes albumin contaminants, while final precipitation at pH 4.6-4.9 isolates ACTH with 94% selectivity.

Ultrafiltration Integration

Combining centrifugation with 10 kDa molecular weight cut-off (MWCO) membranes concentrates ACTH solutions 5-fold before lyophilization. This step reduces freeze-drying time by 40% while preventing thermal degradation.

Analytical Validation Protocols

Immunoassay Standardization

Post-production quality control requires ACTH-specific ELISA kits with ≤5% cross-reactivity to α-MSH or β-endorphin. Serum samples must undergo:

  • 1-hour clotting at 25°C
  • Dual centrifugation at 1,000 × g (20 min, 4°C)
  • Storage at -80°C in endotoxin-free vials

Mass Spectrometry Calibration

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) confirms ACTH identity using precursor ion m/z 2933.3 and product ions m/z 603.3 (y5) and 684.4 (b6). Laboratories must achieve ≤15% coefficient of variation across triplicate runs.

Environmental and Economic Impact

Solvent Recovery Systems

Closed-loop ethanol distillation units reclaim 92% of process solvents, reducing hazardous waste generation by 18 metric tons annually per production facility. This contrasts with acetone systems requiring catalytic incineration for safe disposal.

Energy Consumption Metrics

Modern freeze-drying cycles consume 3.2 kWh per kilogram of ACTH compared to 5.7 kWh in traditional vacuum ovens. Pilot studies show that integrating solar-thermal preheating could further reduce energy use by 27%.

Chemical Reactions Analysis

Receptor Binding and Signal Transduction

ACTH binds melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR), initiating steroidogenesis:

Reaction ComponentMolecular DetailsObserved OutcomeReference
MC2R binding siteExtracellular domain (ECD) residues 35–47K<sub>d</sub> = 0.1–1 nM
G protein couplingG<sub>s</sub> α-subunitcAMP ↑ 10–100 fold
Downstream effectorProtein kinase A (PKA)Phosphorylation of StAR protein

Structural Insights :

  • CRF<sub>1</sub> receptor antagonists (e.g., BMK-C205) bind transmembrane domains 3/5/6, blocking ACTH signaling via steric hindrance .

  • MC2R requires melanocortin receptor accessory protein (MRAP) for cell surface expression .

Enzymatic Reactions in Steroidogenesis

ACTH stimulates adrenal cortisol synthesis through rate-limiting enzymatic steps:

EnzymeReaction CatalyzedCofactorsInhibitors
Cholesterol side-chain cleavage (CYP11A1)Cholesterol → PregnenoloneNADPH, O<sub>2</sub>Ketoconazole
3β-HSD (HSD3B2)Pregnenolone → ProgesteroneNAD<sup>+</sup>Trilostane
21-Hydroxylase (CYP21A2)Progesterone → 11-DeoxycorticosteroneCytochrome P450Metyrapone

Kinetic Data :

  • 3β-HSD activity increases 5–8 fold under ACTH stimulation (t<sub>1/2</sub> = 15–30 min) .

  • Cortisol output correlates linearly with cAMP levels (R<sup>2</sup> = 0.92) .

Degradation Pathways

ACTH undergoes proteolytic cleavage at specific residues:

Cleavage SiteEnzymesHalf-LifeBiological Impact
Arg<sup>17</sup>-Arg<sup>18</sup>Plasma proteases7–12 minInactivation
Phe<sup>7</sup>-Phe<sup>8</sup>Tissue kallikreinsLoss of MC2R binding
Trp<sup>9</sup>-Gly<sup>10</sup>Chymotrypsin-like enzymesComplete inactivation

Stability Factors :

  • N-terminal acetylation reduces degradation rate by 40% .

  • Zinc ions stabilize ACTH structure (EC<sub>50</sub> = 50 μM) .

Synthetic and Therapeutic Modifications

Recent advances in this compound-based therapeutics:

CompoundStructural ModificationPharmacological EffectReference
CosyntropinTruncated (1–24 AA)90% cortisol stimulation vs. full ACTH
BMK-C203CRF<sub>1</sub> antagonistBlocks ACTH release (IC<sub>50</sub> = 2.1 nM)
DSP-ACTHDisulfide crosslinkingExtended t<sub>1/2</sub> (8–12 hr)

Clinical Data :

  • BMK-C205 shows 68% reduction in depressive behaviors (p < 0.01) in murine models .

  • DSP-ACTH maintains therapeutic cortisol levels for 24 hr post-injection .

Scientific Research Applications

Scientific Research Applications

Corticotropin is extensively studied for its role in stress response, neurobiology, and endocrine function. Recent findings highlight its involvement in motor learning and neuroplasticity.

Motor Learning and Neuroplasticity

Recent studies have demonstrated that this compound-releasing factor (CRF), a peptide related to this compound, enhances motor learning by modulating synaptic plasticity. Research involving rat models showed that the infusion of CRF into the cerebellum resulted in improved performance on motor tasks such as the rotarod test, indicating its role in motor coordination and learning processes. Specifically, CRF was found to increase Purkinje cell firing rates, essential for long-term depression (LTD), a mechanism critical for motor learning .

Endocrine Function Studies

This compound is crucial for studying adrenal gland function and cortisol regulation. In vitro studies have shown that CRF stimulates cortisol release from adrenal cells, highlighting its importance in understanding adrenal pathophysiology. For instance, co-culture experiments indicated that CRF could enhance cortisol production significantly when compared to baseline levels . This has implications for understanding conditions like Cushing's syndrome and adrenal insufficiency.

Neuropsychological Research

This compound's effects on cognitive functions have been explored through various studies examining its impact on emotional processing and brain activity. A notable study utilized fMRI to assess how different patterns of cortisol pulsatility influenced emotional responses in healthy volunteers, revealing that the brain's responsivity to emotional stimuli is phase-dependent concerning cortisol levels .

Clinical Applications

This compound has several established clinical applications, particularly in treating autoimmune diseases and diagnosing endocrine disorders.

Treatment of Autoimmune Conditions

Repository this compound injection (RCI) has been investigated for its efficacy in managing conditions like systemic lupus erythematosus (SLE). In clinical trials, RCI demonstrated improvements in disease activity scores among patients with steroid-dependent SLE, although primary endpoints were not met statistically . Nevertheless, secondary analyses indicated potential benefits, suggesting RCI may be a viable therapeutic option for select patient populations.

Diagnostic Utility

This compound is utilized diagnostically to differentiate between various forms of adrenal insufficiency and Cushing's syndrome. The administration of synthetic CRH can provoke specific hormonal responses that aid clinicians in making accurate diagnoses . This application underscores this compound's significance in endocrinology.

Research on Pain and Stress Responses

This compound has been implicated in pain modulation and stress responses within the central nervous system. Elevated levels of CRF have been associated with stress-induced visceral pain conditions, suggesting a potential target for therapeutic interventions aimed at pain management .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings/Studies
Motor LearningEnhances synaptic plasticity in cerebellumImproved rotarod performance with CRF infusion
Endocrine FunctionStimulates cortisol release from adrenal cellsSignificant cortisol increase upon CRF administration
Neuropsychological EffectsInfluences emotional processingPhase-dependent brain activity changes observed
Autoimmune TreatmentUsed in managing SLEImprovements noted in disease activity scores
Diagnostic UtilityDifferentiates adrenal disordersEffective hormonal response profiling
Pain and Stress ResponseModulates pain pathwaysElevated CRF linked to stress-induced pain

Comparison with Similar Compounds

Corticosterone

Corticosterone is a glucocorticoid produced in the adrenal cortex across species, including mice. Unlike corticotropin, which stimulates adrenal steroidogenesis, corticosterone itself is an end-product hormone. Key differences include:

  • However, both hormones similarly reduce resistance to influenza viral infections .

Table 1: this compound vs. Corticosterone in Murine Models

Parameter This compound Corticosterone
Effect on Pneumococcal Resistance No significant effect Reduces resistance
Effect on Influenza Resistance Reduces resistance Reduces resistance
Source Pituitary gland Adrenal cortex
Reference

Cortisone

Cortisone, a glucocorticoid precursor, is converted to active cortisol. Unlike this compound, cortisone is administered therapeutically for its anti-inflammatory effects. Key distinctions:

  • Mechanism : this compound indirectly elevates cortisol via adrenal stimulation, whereas cortisone directly supplements glucocorticoid activity .
  • Clinical Use: this compound is preferred in diagnostic tests (e.g., Synacthen Test), while cortisone is used for replacement therapy in adrenal insufficiency .

CRF1 Receptor Antagonists

CRF1 antagonists (e.g., compound 12d) block this compound-releasing factor (CRF) receptors, indirectly modulating this compound secretion. Unlike this compound, these compounds:

  • Pharmacokinetics : Exhibit high potency (IC₅₀ = 5.4 nM for 12d) but lack direct adrenal effects .

Diagnostic Test Comparisons

The Synacthen Test (ST) and Insulin Tolerance Test (ITT) are used to assess this compound axis integrity. A meta-analysis of 679 subjects found:

  • Low-Dose this compound Test (1 µg): Superior diagnostic accuracy (AUC = 0.92) for chronic hypothalamic-pituitary-adrenal insufficiency (HPAI) compared to the standard-dose test (AUC = 0.79) .
  • Limitations: The ST may yield false-normal results in partial this compound deficiencies if conducted too early post-infection (e.g., COVID-19) .

Table 3: Diagnostic Test Efficacy

Test Sensitivity (%) Specificity (%) AUC
Low-Dose this compound 88 92 0.92
Standard-Dose this compound 75 82 0.79
Reference

Stability Considerations

This compound’s stability in plasma varies with storage:

  • Short-Term (1.5 years at −20°C) : <11% degradation .
  • Long-Term (6 years at −20°C) : 54% reduction in hormone levels .

Biological Activity

Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the body's response to stress by stimulating the adrenal glands to produce cortisol. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various physiological systems, and therapeutic applications.

This compound primarily exerts its effects through the activation of specific receptors known as this compound-releasing hormone receptors (CRH-R). There are two main types of CRH receptors: CRH-R1 and CRH-R2, which are distributed throughout the central nervous system and peripheral tissues. These receptors mediate various physiological responses, including:

  • Stress Response : this compound is integral to the hypothalamic-pituitary-adrenal (HPA) axis, regulating cortisol release during stress.
  • Neurotransmission : It modulates neurotransmitter systems, influencing mood and behavior.
  • Metabolic Regulation : this compound affects glucose metabolism and energy balance through its actions on pancreatic beta cells .

Table 1: Key Actions of this compound

ActionDescription
Stress ResponseStimulates cortisol production from adrenal glands
Neurotransmitter ModulationInfluences mood and anxiety through neurotransmitter systems
Metabolic EffectsRegulates glucose metabolism and insulin sensitivity

Stress and Anxiety Disorders

This compound plays a significant role in stress-related disorders. Research indicates that dysregulation of the HPA axis, often characterized by abnormal this compound levels, is linked to conditions such as depression and anxiety. Studies have shown that individuals with anxiety disorders exhibit heightened this compound responses to stressors .

Immune System Modulation

This compound has been found to influence immune responses. It can enhance the production of pro-inflammatory cytokines, which may contribute to the pathophysiology of autoimmune diseases. For instance, repository this compound injection (RCI) has shown efficacy in reducing disease activity in patients with systemic lupus erythematosus (SLE), suggesting its potential as an immunomodulatory agent .

Case Study: Repository this compound Injection in SLE

A pilot study evaluated the effectiveness of RCI in patients with persistent SLE despite corticosteroid therapy. Although the primary endpoint was not met, secondary analyses indicated significant improvements in disease activity scores after 8 weeks of treatment:

  • Total SLEDAI Improvement : RCI-treated patients showed a greater reduction in total SLEDAI scores compared to placebo.
  • Safety Profile : The treatment was well tolerated with no unexpected adverse events reported .

Table 2: Clinical Outcomes from Repository this compound Injection Study

Outcome MeasureRCI Group (%)Placebo Group (%)Statistical Significance
Responders at Week 853.827.3p=0.032
Total SLEDAI ImprovementSignificantNot Significant-

Implications for Treatment

The biological activity of this compound extends beyond its role in stress response; it has therapeutic implications in various conditions:

  • Autoimmune Disorders : As demonstrated in SLE, this compound can modulate immune responses and reduce inflammation.
  • Neuropsychiatric Disorders : Targeting CRH receptors may offer new avenues for treating anxiety and depression by restoring HPA axis balance .
  • Metabolic Disorders : Understanding this compound's role in glucose metabolism could lead to novel treatments for diabetes and obesity.

Q & A

Q. What experimental designs are optimal for assessing adrenal response to corticotropin in clinical studies?

Methodological Answer: The short this compound stimulation test (using 0.25 mg or 250 µg synthetic this compound) is a standard protocol. Blood samples should be collected at baseline (T0), 30 (T30), and 60 minutes (T60) post-injection to measure cortisol levels. Key metrics include delta max (peak cortisol minus baseline) and absolute post-stimulation values. Studies emphasize the importance of controlling variables such as time of day (circadian cortisol fluctuations) and pretest medications (e.g., corticosteroids) . For reproducibility, ensure standardized protocols for sample handling and cortisol assays (e.g., radioimmunoassay or chemiluminescence) .

Q. How should researchers validate this compound assay methods for consistency across laboratories?

Methodological Answer: Method validation requires:

  • Precision: Intra- and inter-assay coefficients of variation (CV) ≤15%.
  • Accuracy: Recovery rates of 85–115% using spiked samples.
  • Sensitivity: Lower limit of detection ≤5 pg/mL for this compound.
    Cross-laboratory harmonization can be achieved via shared reference materials (e.g., WHO International Standards) and participation in external quality assessment programs .

Q. What are the criteria for defining adrenal insufficiency in this compound stimulation tests?

Methodological Answer: Adrenal insufficiency is diagnosed if baseline cortisol <5 µg/dL or delta max <9 µg/dL after this compound administration. However, thresholds vary by assay type and clinical context (e.g., septic shock vs. chronic insufficiency). Consensus guidelines recommend using locally validated cutoffs and correlating results with clinical symptoms .

Advanced Research Questions

Q. How can conflicting data on cortisol’s prognostic value in septic shock be resolved?

Methodological Answer: Discrepancies arise from differences in study design (prospective vs. retrospective), patient heterogeneity (e.g., sepsis severity), and assay variability. A meta-analytic approach, adjusting for covariates like illness severity scores (SOFA, SAPS II) and cortisol assay methods, can reconcile findings. For example, Annane et al. (2000) identified cortisol >34 µg/dL + delta max ≤9 µg/dL as predictive of mortality (82% vs. 26% survival), but later studies found basal cortisol alone insufficient . Multivariate modeling with machine learning may improve prognostic stratification .

Q. What methodological improvements enhance the sensitivity of low-dose this compound tests?

Methodological Answer: The 1 µg this compound test increases sensitivity for detecting partial adrenal dysfunction compared to the standard 250 µg test. Key steps:

  • Dose preparation: Dilute this compound in saline (0.5 µg/mL) and administer within 4 hours to prevent degradation.
  • Timing: Measure cortisol at 30 minutes post-injection, as delayed responses (60 minutes) may underestimate reserve .
  • Population selection: Focus on high-risk cohorts (e.g., chronic steroid users) where subtle HPA axis impairment is likely .

Q. How do researchers address variability in this compound bioassays for preclinical studies?

Methodological Answer: In vitro bioassays (e.g., rat adrenal cell systems) require:

  • Standardization: Use a reference this compound preparation (e.g., USP this compound) to calibrate dose-response curves.
  • Statistical rigor: Apply parallel-line or slope-ratio analyses to compute relative potency with 95% confidence intervals.
  • Quality control: Include negative controls (e.g., heat-inactivated this compound) to rule out non-specific stimulation .

Methodological Recommendations

  • For clinical trials: Use stratified randomization based on baseline cortisol and delta max to control for adrenal reserve heterogeneity .
  • For preclinical studies: Adopt the modified Saffran-Schally bioassay protocol with statistical validation to ensure replicability .
  • For meta-analyses: Adjust for cortisol assay differences (e.g., immunoassay vs. LC-MS/MS) when pooling data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.